molecular formula C9H16O3 B8427706 Tert-butyl (allyloxy)acetate

Tert-butyl (allyloxy)acetate

Cat. No. B8427706
M. Wt: 172.22 g/mol
InChI Key: WYTYTWKZQAWEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08278441B2

Procedure details

Tetrabutylammonium hydrogenosulfate (470 g, 1.40 mol) is added to a solution of sodium hydroxide (6.6 Kg, 165 mol) in water (14 L) and toluene (14 L) at 20° C. Allyl alcohol (801.5 g, 13.8 mol) is added and the mixture is stirred at 20° C. for 1 h. The mixture is cooled to 5° C., and tert-butyl 2-bromoacetate (4 Kg, 20.5 mol) is added slowly maintaining the internal temperature below 15° C. The reaction mixture is stirred at room temperature for 16 h. The mixture is diluted with water (12 L) and hexanes (12 L) and the organic phase is separated. The aqueous phase is extracted with MTBE (5 L). The combined organic phase is dried over magnesium sulfate, filtered, and concentrated to afford the title compound as colorless oil (2.6 Kg, 100%). ES/MS m/e: 173 (M+1).
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
6.6 kg
Type
reactant
Reaction Step One
Name
Quantity
14 L
Type
solvent
Reaction Step One
Quantity
14 L
Type
solvent
Reaction Step One
Quantity
801.5 g
Type
reactant
Reaction Step Two
Quantity
4 kg
Type
reactant
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
12 L
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+].[CH2:20]([OH:23])[CH:21]=[CH2:22].Br[CH2:25][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27]>O.C1(C)C=CC=CC=1>[CH2:20]([O:23][CH2:25][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH:21]=[CH2:22] |f:1.2|

Inputs

Step One
Name
Quantity
470 g
Type
reactant
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
6.6 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 L
Type
solvent
Smiles
O
Name
Quantity
14 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
801.5 g
Type
reactant
Smiles
C(C=C)O
Step Three
Name
Quantity
4 kg
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Four
Name
Quantity
12 L
Type
solvent
Smiles
O
Name
hexanes
Quantity
12 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 15° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with MTBE (5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 kg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 109.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.